molecular formula C10H8BrN3O2 B6344432 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240567-36-5

1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No. B6344432
CAS RN: 1240567-36-5
M. Wt: 282.09 g/mol
InChI Key: TWCGNHRPCFURIP-UHFFFAOYSA-N
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Description

“1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole” is a chemical compound with the molecular formula C10H8BrN3O2 . It belongs to the class of organic compounds known as pyrazoles .


Synthesis Analysis

The synthesis of pyrazoles involves several methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates are then oxidized using bromine to afford a variety of pyrazoles . Another method involves a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed coupling reactions with aryl triflates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Supramolecular Structures and Synthesis

Research on pyrazole derivatives, including compounds similar to 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole, has been conducted focusing on their molecular and supramolecular structures. For instance, studies have reported the molecular structures of various pyrazol-4-one isomers, obtained through oxidative cyclization processes. These studies help in understanding the conformation and interactions within the molecular structure, which can have significant implications in designing new compounds with desired properties (Padilla-Martínez et al., 2011).

Impact of Intramolecular H-bonding

Intriguingly, the role of intramolecular hydrogen bonds in the reductive cyclization of pyrazole derivatives has been explored. Studies have shown that these hydrogen bonds can significantly affect the reactivity of the compounds, offering valuable insights for the synthesis of new pyrazole-based compounds (Szlachcic et al., 2020).

Reaction Mechanisms and Synthesis Approaches

The exploration of reaction mechanisms in the formation of pyrazole analogs has led to surprising findings. For instance, research on the reaction between certain molecular systems and nitrylimine resulted in the formation of unexpected compounds, shedding light on novel reaction pathways and mechanisms (Kula et al., 2022).

Nonlinear Optical Properties

The study of nonlinear optical properties in pyrazole derivatives has also been a subject of interest. Research on compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine revealed significant insights into their molecular charge transfer and electronic properties, which are crucial for applications in nonlinear optics (Tamer et al., 2016).

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCGNHRPCFURIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole

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